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molecular formula C15H12N2O2 B8542174 1h-Indole-2-carboxylic acid,1-(4-aminophenyl)-

1h-Indole-2-carboxylic acid,1-(4-aminophenyl)-

Cat. No. B8542174
M. Wt: 252.27 g/mol
InChI Key: CVKSVCMSCOEUFQ-UHFFFAOYSA-N
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Patent
US07268159B2

Procedure details

A large excess of Raney® nickel was added in portions to a stirred solution of 1-(4-nitrophenyl)-1H-indole-2-carboxylic acid (1.40 g, 5.0 mmol), hydrazine (1.0 mL, 32 mmol) in 20 mL of ethanol. After stirring at room temperature for 2 h the catalyst was then removed by filtering through a short pad of Celite®521. The filtrate was concentrated to give 1-(4-aminophenyl)-1H-indole-2-carboxylic acid (1.0 g, 80%) as a beige solid: MS (ESI) m/z 253 (MH+); MS (ESI) m/z 251 ([M−H]−).
Name
1-(4-nitrophenyl)-1H-indole-2-carboxylic acid
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH:12]=[C:11]2[C:19]([OH:21])=[O:20])=[CH:6][CH:5]=1)([O-])=O.NN>C(O)C.[Ni]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([N:10]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH:12]=[C:11]2[C:19]([OH:21])=[O:20])=[CH:8][CH:9]=1

Inputs

Step One
Name
1-(4-nitrophenyl)-1H-indole-2-carboxylic acid
Quantity
1.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1C(=CC2=CC=CC=C12)C(=O)O
Name
Quantity
1 mL
Type
reactant
Smiles
NN
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 h the catalyst
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then removed
FILTRATION
Type
FILTRATION
Details
by filtering through a short pad of Celite®521
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)N1C(=CC2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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